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Compound of Interest

1H-Imidazole-4-methanol, 5-
Compound Name:
methyl-

Cat. No.: B1194300

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (5-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of directly
measured spectra for this specific molecule in publicly accessible databases, this document
presents a combination of available data for its hydrochloride salt and predicted data based on
closely related analogs. This guide is intended to support research, drug development, and
quality control activities where the characterization of (5-Methyl-1H-imidazol-4-yl)methanol is
required.

Chemical Structure and Properties

» IUPAC Name: (5-Methyl-1H-imidazol-4-yl)methanol
e Molecular Formula: CsHsN20[1][2]

e Molecular Weight: 112.13 g/mol [2]

« CAS Number: 29636-87-1[1][2]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (5-Methyl-
1H-imidazol-4-yl)methanol and its hydrochloride salt.
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Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been reported for the hydrochloride salt of (5-Methyl-1H-
imidazol-4-yl)methanol. The key absorption bands are presented in Table 1. The spectrum for
the free base is expected to show similar features, with potential shifts in the N-H and O-H
stretching frequencies due to the absence of the hydrochloride.

Table 1: Infrared (FTIR) Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol
Hydrochloride[3]

Wavenumber (cm~?) Intensity Assignment

O-H and N-H stretching

3100 - 2500 Broad
(hydrogen-bonded)
~2950 Medium C-H stretching (methyl)
~1600 Medium C=N stretching (imidazole ring)
. C-H bending (methyl,
~1450 Medium
methylene)
C-O stretching (primar
~1100 Strong 9(p Y

alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for (5-Methyl-1H-imidazol-4-yl)methanol is not readily available.
The predicted *H and 3C NMR chemical shifts presented in Tables 2 and 3 are based on the
analysis of structurally similar compounds, including (1-methyl-1H-imidazol-5-yl)methanol[4][5]
and other substituted imidazoles. These predictions are intended to serve as a guide for
spectral interpretation.

Table 2: Predicted *H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 Singlet 1H Imidazole C2-H
~4.5 Singlet 2H -CH20H
~3.5 (broad) Singlet 1H -OH
~2.2 Singlet 3H -CHs

Note: The chemical shift of the -OH proton is highly dependent on solvent and concentration.

Table 3: Predicted 3C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol

Chemical Shift (6, ppm)

Assignment

~135 Imidazole C2
~130 Imidazole C4
~125 Imidazole C5
~55 -CH20H

~10 -CHs

Mass Spectrometry (MS)

Experimental mass spectrometry data for (5-Methyl-1H-imidazol-4-yl)methanol is not available.
Table 4 outlines the expected major fragments based on the structure of the molecule. The

molecular ion peak [M]* is expected at m/z 112.

Table 4: Predicted Mass Spectrometry Fragmentation for (5-Methyl-1H-imidazol-4-yl)methanol
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miz Proposed Fragment lon

112 [CsHsN20]* (Molecular lon)

95 [M - OH]*

81 [M - CH20H]*

67 Fragmentation of the imidazole ring

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data
presented. These should be adapted as necessary for the specific instrumentation and sample
available.

Fourier Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

e For ATR:

o

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o

Record a background spectrum.

[¢]

Place a small amount of the solid sample onto the crystal, ensuring good contact.

[¢]

Acquire the sample spectrum.
e For KBr Pellet:

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200

o

mg) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

o

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

[¢]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., DMSO-ds, CDClIs, or D20) in an NMR tube.

 Instrumentation: Acquire *H and 13C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio.

o 13C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will likely be
necessary compared to the *H spectrum.

o Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.qg.,
TMS).

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) or Electron Impact (El)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile/water).

e Instrumentation: Introduce the sample into the mass spectrometer.
o For ESI: Infuse the sample solution directly or via liquid chromatography (LC).

o For El: Introduce the sample via a direct insertion probe or after separation by gas
chromatography (GC), if the compound is sufficiently volatile and thermally stable.

o Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
molecule like (5-Methyl-1H-imidazol-4-yl)methanol.
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Caption: Workflow for Spectroscopic Analysis of a Small Molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (5-Methyl-1H-imidazol-4-
yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194300#spectroscopic-data-for-5-methyl-1h-
imidazol-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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